molecular formula C15H21N7 B12262402 N-ethyl-2-[4-(6-methylpyridazin-3-yl)piperazin-1-yl]pyrimidin-4-amine

N-ethyl-2-[4-(6-methylpyridazin-3-yl)piperazin-1-yl]pyrimidin-4-amine

Cat. No.: B12262402
M. Wt: 299.37 g/mol
InChI Key: VPBVOIJQPDKTPR-UHFFFAOYSA-N
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Description

N-ethyl-2-[4-(6-methylpyridazin-3-yl)piperazin-1-yl]pyrimidin-4-amine is a complex organic compound that features a pyrimidine core substituted with an ethyl group and a piperazine ring

Properties

Molecular Formula

C15H21N7

Molecular Weight

299.37 g/mol

IUPAC Name

N-ethyl-2-[4-(6-methylpyridazin-3-yl)piperazin-1-yl]pyrimidin-4-amine

InChI

InChI=1S/C15H21N7/c1-3-16-13-6-7-17-15(18-13)22-10-8-21(9-11-22)14-5-4-12(2)19-20-14/h4-7H,3,8-11H2,1-2H3,(H,16,17,18)

InChI Key

VPBVOIJQPDKTPR-UHFFFAOYSA-N

Canonical SMILES

CCNC1=NC(=NC=C1)N2CCN(CC2)C3=NN=C(C=C3)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-ethyl-2-[4-(6-methylpyridazin-3-yl)piperazin-1-yl]pyrimidin-4-amine typically involves multi-step organic reactions. One common approach is the nucleophilic substitution reaction, where a pyrimidine derivative is reacted with a piperazine derivative under controlled conditions . The reaction conditions often include the use of solvents like ethanol and catalysts to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-ethyl-2-[4-(6-methylpyridazin-3-yl)piperazin-1-yl]pyrimidin-4-amine can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogens, alkylating agents.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-ethyl-2-[4-(6-methylpyridazin-3-yl)piperazin-1-yl]pyrimidin-4-one, while reduction may yield a more saturated derivative.

Scientific Research Applications

N-ethyl-2-[4-(6-methylpyridazin-3-yl)piperazin-1-yl]pyrimidin-4-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of N-ethyl-2-[4-(6-methylpyridazin-3-yl)piperazin-1-yl]pyrimidin-4-amine involves its interaction with specific molecular targets. It may act by inhibiting certain enzymes or receptors, thereby modulating biological pathways. For example, it may inhibit the activity of tyrosine kinases, which are involved in cell signaling and growth .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-ethyl-2-[4-(6-methylpyridazin-3-yl)piperazin-1-yl]pyrimidin-4-amine is unique due to its specific structural features and potential therapeutic applications. Its combination of a pyrimidine core with a piperazine ring and an ethyl group provides distinct chemical properties and biological activities.

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